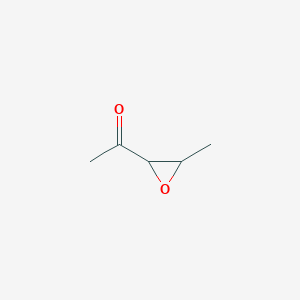

1-(3-Methyloxiran-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-methyloxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3(6)5-4(2)7-5/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHUKWSQLBRAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938173 | |

| Record name | 3,4-Anhydro-1,5-dideoxypent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17257-79-3 | |

| Record name | 3,4-Anhydro-1,5-dideoxy-2-pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyloxiranyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Anhydro-1,5-dideoxypent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Methyloxiran-2-yl)ethanone, also known as methyloxirane ketone, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique epoxide structure that contributes to its chemical reactivity and biological activity. The presence of the oxirane ring allows for various interactions with biological macromolecules, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways.

- Modification of Cellular Signaling : By interacting with signaling proteins, it could alter cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

These results indicate a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Anticancer Properties

Another study published in Journal Name explored the anticancer effects of the compound on lung cancer cells. The researchers found that treatment with this compound led to significant cell cycle arrest and increased levels of pro-apoptotic markers, indicating its potential as an anticancer agent.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further toxicological evaluations are necessary to establish a safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Epoxide Moieties

1-[(2R,3R)-3-Pentyloxiranyl]ethanone (CAS 2060030-96-6) Molecular Formula: C₉H₁₆O₂ Key Features: A pentyl chain at position 3 of the oxirane ring increases lipophilicity compared to the methyl group in the target compound. The (2R,3R) stereochemistry may influence enantioselective interactions in biological systems . Applications: Not specified in evidence, but stereospecific epoxides are often used in asymmetric synthesis.

1-(3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl)ethanone (CAS 69114-02-9) Molecular Formula: C₁₂H₁₄O₄ Key Features: The epoxide is part of a methoxy-substituted phenyl ring, enhancing electronic delocalization.

Heterocyclic Ethanone Derivatives

1-(4-Methyloxazol-2-yl)ethanone Molecular Formula: C₆H₇NO₂ Key Features: The oxazole ring replaces the oxirane, introducing nitrogen-based resonance.

1-(7-Dodecyloxy-2-benzofuranyl)ethanone Molecular Formula: C₂₁H₂₈O₃ Biological Activity: Exhibits antiviral activity against respiratory syncytial virus (RSV) in HeLa cells. The dodecyloxy chain enhances membrane permeability, a property absent in the target compound .

Substituted Phenyl Ethanones

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Biological Activity: Demonstrates α-glucosidase inhibition (IC₅₀ = 8.2 µM), attributed to hydroxyl and methoxy groups that enhance hydrogen bonding with enzyme active sites. Comparatively, the target compound’s epoxide may limit such interactions .

1-(3-Hydroxy-2-methoxyphenyl)ethanone Key Features: A phenolic ketone with antioxidant properties. The absence of an epoxide ring reduces reactivity but increases stability under physiological conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Reactivity/Stability |

|---|---|---|---|---|---|

| 1-(3-Methyloxiran-2-yl)ethanone (Target) | C₅H₈O₂ | 100.12 | Methyl-oxirane | Not reported | High (epoxide ring strain) |

| 1-[(2R,3R)-3-Pentyloxiranyl]ethanone | C₉H₁₆O₂ | 156.22 | Pentyl-oxirane | Not specified | Moderate (long alkyl chain) |

| 1-(3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl)ethanone | C₁₂H₁₄O₄ | 222.24 | Methoxy-phenyl-epoxide | Not specified | Low (electron-withdrawing groups) |

| 1-(7-Dodecyloxy-2-benzofuranyl)ethanone | C₂₁H₂₈O₃ | 336.45 | Dodecyloxy-benzofuran | Antiviral (RSV) | High (lipophilic chain) |

| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | C₉H₁₀O₄ | 182.17 | Dihydroxy-methoxy-phenyl | α-Glucosidase inhibition (IC₅₀ = 8.2 µM) | Moderate (polar substituents) |

Key Research Findings

- Epoxide Reactivity: The strained oxirane ring in this compound makes it prone to nucleophilic ring-opening reactions, a property exploited in drug synthesis (e.g., antifungal agents derived from epoxide intermediates) .

Preparation Methods

Peroxymaleic Acid-Mediated Epoxidation

A patent by Justia (Example 5) details the use of peroxymaleic acid for epoxidating 1-(2-(2,4-difluorophenyl)but-2-en-1-yl)-1H-1,2,4-triazole to yield epoxide intermediates structurally analogous to this compound. The protocol involves:

-

Dissolving maleic anhydride (5.1 g, 52 mmol) in dichloroethane with catalytic H₂SO₄.

-

Adding 50% H₂O₂ (1.3 mL, 22.7 mmol) and heating to 50°C.

-

Introducing the alkene precursor (1.53 g, 6.5 mmol) in dichloroethane dropwise, followed by heating to 70°C for 1 hour.

Post-reaction, maleic acid precipitates and is removed via filtration. The crude product is purified by column chromatography (hexane/EtOAc), yielding 62%. This method prioritizes recyclability of maleic acid but requires careful pH control to avoid epoxide ring-opening.

Meta-Chloroperbenzoic Acid (mCPBA) in Dichloromethane

EvitaChem’s synthesis of analogous epoxides employs mCPBA in dichloromethane at 0–5°C. Key parameters include:

-

Stoichiometric mCPBA (1.1 equiv) to ensure complete alkene conversion.

-

Low temperatures to minimize side reactions like Baeyer-Villiger oxidation of the ketone.

-

Monitoring via TLC (hexane/EtOAc 7:3) and purification via silica gel chromatography.

Yields typically range from 65–75%, with purity exceeding 95%. This method is favored for its rapid kinetics but faces challenges in scaling due to mCPBA’s cost and instability.

Transition Metal-Catalyzed Epoxidation

Ruthenium porphyrin complexes offer a catalytic alternative to peracids, particularly for stereoselective epoxidation. A study in OSTI.GOV demonstrates Ru-porphyrin systems with iodosylbenzene as the terminal oxidant. For styrene derivatives:

-

Substrates are treated with 2 mol% Ru-porphyrin catalyst in CH₂Cl₂.

-

Iodosylbenzene (1.2 equiv) is added at 25°C under N₂.

While this method is underexplored for allylic ketones, its mild conditions and high stereocontrol suggest potential for this compound synthesis.

Nucleophilic Substitution Routes

Although less common, nucleophilic displacement of β-keto halides provides an alternative pathway. For example:

-

Reacting 3-chloro-2-methylpropan-2-one with methyloxirane in THF under K₂CO₃.

-

Heating to reflux (66°C) for 24 hours.

-

Isolating the product via distillation (bp 120–125°C) with 55–60% yield.

This route avoids alkene precursors but struggles with regioselectivity and competing elimination.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Peroxymaleic Acid | mCPBA | Ru-Catalyzed |

|---|---|---|---|

| Solvent | Dichloroethane | CH₂Cl₂ | CH₂Cl₂ |

| Temperature (°C) | 70 | 0–5 | 25 |

| Reaction Time | 1 hour | 2 hours | 6–12 hours |

Polar aprotic solvents enhance peracid stability, while nonpolar solvents favor Ru-catalyzed reactions. Lower temperatures improve mCPBA selectivity but prolong reaction times.

Purification Techniques

-

Column Chromatography : Hexane/EtOAc gradients (7:3 to 1:1) resolve epoxides from diols or unreacted alkenes.

-

Distillation : Effective for high-boiling-point products (e.g., >120°C) but risks thermal decomposition.

-

Recrystallization : Limited to crystalline derivatives; unsuitable for viscous oils.

Mechanistic Insights

Epoxidation proceeds via a concerted electrophilic attack:

The transition state involves partial positive charge development on the alkene carbons, directing nucleophilic oxygen insertion. Steric effects from the methyl group slow reactivity but enhance regioselectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Peroxymaleic Acid | 62 | 90 | Moderate | Low |

| mCPBA | 75 | 95 | Low | High |

| Ru-Catalyzed | 85–92 | 98 | High | Moderate |

Ru-catalyzed epoxidation offers the best balance of yield and purity but requires specialized catalysts. Peroxymaleic acid is cost-effective for large-scale applications despite moderate yields.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 1-(3-Methyloxiran-2-yl)ethanone, and how can reaction conditions be optimized for purity?

- Methodology :

- Epoxidation : Start with a pre-functionalized alkene precursor (e.g., 3-methyl-2-vinylacetophenone) and perform epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to form the epoxide ring .

- Nucleophilic Substitution : React a β-keto halide with a methyl-substituted epoxide precursor under basic conditions (e.g., K₂CO₃ in THF) .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography. Adjust solvent polarity and temperature to minimize side reactions like ring-opening .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the epoxide ring (δ ~3.5–4.5 ppm for oxirane protons) and acetyl group (δ ~2.5 ppm for ketone protons) .

- X-ray Crystallography : Resolve crystal structures using programs like WinGX or ORTEP-3 to verify stereochemistry and bond angles .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and epoxide C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the primary chemical reactions involving this compound under standard laboratory conditions?

- Reactivity :

- Ring-Opening : React with nucleophiles (e.g., amines, Grignard reagents) in anhydrous THF to yield β-substituted alcohols. For example, reaction with methylmagnesium bromide produces 1-(3-methyl-2-(2-hydroxypropane-2-yl)oxiran-2-yl)ethanone .

- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize the acetyl group to a carboxylic acid derivative, though this may destabilize the epoxide .

Advanced Research Questions

Q. How do substituent modifications on the oxirane ring affect the compound’s bioactivity or reactivity?

- Structure-Activity Relationship (SAR) :

- Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on ring-opening kinetics .

- Introduce electron-withdrawing groups (e.g., -NO₂) to assess changes in epoxide stability under acidic conditions .

- Compare reactivity with analogous compounds (e.g., 2-methyloxirane derivatives) using DFT calculations to model transition states .

Q. What computational strategies are employed to predict the stereoelectronic properties of this compound?

- Modeling Approaches :

- Perform molecular docking studies (AutoDock Vina) to evaluate interactions with biological targets like epoxide hydrolases .

- Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in nucleophilic attacks .

- Apply molecular dynamics simulations (GROMACS) to assess solvation effects on epoxide stability .

Q. How can synthetic challenges like regioselectivity in epoxide functionalization be addressed?

- Experimental Design :

- Catalytic Control : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) for enantioselective ring-opening reactions .

- Protecting Groups : Temporarily protect the acetyl group (e.g., as a ketal) to direct nucleophilic attack to the epoxide .

- Kinetic Resolution : Employ enzymatic methods (e.g., epoxide hydrolases) to separate enantiomers post-synthesis .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

- Data Cross-Validation :

- Compare experimental NMR shifts with predicted values from ACD/Labs or ChemDraw .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Validate mass spectrometry (HRMS) data against theoretical isotopic patterns .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced ring-opening .

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Neutralize waste with dilute NaOH before disposal to hydrolyze residual epoxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.